molecular formula C17H22N4O3S B11482335 2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B11482335
M. Wt: 362.4 g/mol
InChI Key: PLDCPXUVHMXJJV-UHFFFAOYSA-N
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Description

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a dimethoxyphenyl moiety

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity . The dimethoxyphenyl moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone is unique due to its combination of a tetrazole ring, a sulfanyl group, and a dimethoxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its potential as a building block in synthetic chemistry and as a lead compound in drug discovery .

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C17H22N4O3S/c1-23-15-9-8-12(10-16(15)24-2)14(22)11-25-17-18-19-20-21(17)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3

InChI Key

PLDCPXUVHMXJJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3CCCCC3)OC

Origin of Product

United States

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